beta-CYCLODEXTRIN

Description

This compound is a natural product found in Anabaena and Romanoa with data available.

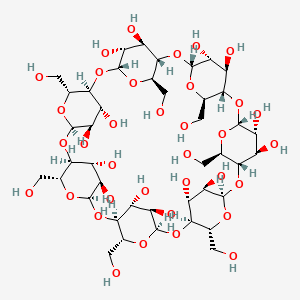

Structure

2D Structure

Properties

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYBXFWUBPSRW-FOUAGVGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6H10O5)7, C42H70O35 | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79647-56-6 | |

| Record name | Poly(β-cyclodextrin) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79647-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1020358 | |

| Record name | beta-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1135.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Virtually odourless white or almost white crystalline solid, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS] | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | beta-Cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7585-39-9 | |

| Record name | β-Cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7585-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betadex [USAN:INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007585399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betadex | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03995 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloheptapentylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETADEX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV039JZZ3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beta-Cyclodextrin: A Comprehensive Technical Guide to its Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-cyclodextrin (B164692) (β-CD) is a cyclic oligosaccharide composed of seven α-D-glucopyranose units linked by α-1,4 glycosidic bonds. Its unique toroidal, or cone-like, structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows it to form inclusion complexes with a wide variety of guest molecules.[1] This ability to encapsulate other molecules has made β-cyclodextrin and its derivatives invaluable excipients in the pharmaceutical industry, primarily for enhancing the solubility, stability, and bioavailability of poorly water-soluble drugs.[2][3] This technical guide provides an in-depth overview of the core structural and physicochemical properties of this compound, detailed experimental protocols for its characterization, and a review of its applications in drug development.

Molecular Structure and Physicochemical Properties

The key to this compound's functionality lies in its distinct three-dimensional conformation. The arrangement of its glucose units creates a truncated cone with primary hydroxyl groups located at the narrower rim and secondary hydroxyl groups at the wider rim. The interior of this cavity is relatively lipophilic due to the presence of C-H bonds and glycosidic oxygen atoms, while the exterior is hydrophilic due to the numerous hydroxyl groups. This amphipathic nature is the driving force behind the formation of inclusion complexes with suitably sized guest molecules.[4]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Structural Properties of this compound

| Property | Value | References |

| Molecular Formula | C₄₂H₇₀O₃₅ | [5] |

| Molecular Weight | 1134.98 g/mol | [5] |

| Number of Glucopyranose Units | 7 | [2] |

| External Diameter | 1.54 nm | |

| Internal Cavity Diameter | 0.60 - 0.65 nm | |

| Height of the Torus | 0.79 nm | |

| Cavity Volume | ~262 ų |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | References |

| Appearance | White crystalline powder | - | |

| Melting Point | Decomposes above 260 °C | - | [6] |

| Solubility in Water | 1.85 g/100 mL | 25 °C | [7] |

| Specific Optical Rotation | +160° to +164° | c=1, H₂O |

Table 3: Stability Constants (K) of this compound with Various Guest Molecules

| Guest Molecule | Stability Constant (K) in M⁻¹ | Method | References |

| Ibuprofen | 1,230 | Isothermal Titration Calorimetry | [8] |

| Phenol | 151 | Calorimetry | [9] |

| Fexofenadine | 2,770 | Phase Solubility | [10] |

| Dipyridamole | 1,240 | Phase Solubility | [10] |

| Paclitaxel | 1,450 | Phase Solubility | [11] |

| Miconazole | 145.69 (K₁:₁) | Phase Solubility | [12] |

| Oxyresveratrol | 35,864.72 | Phase Solubility | [13] |

| Hyperoside | 1,070 | Phase Solubility | [14] |

Experimental Protocols for Characterization

The formation and characterization of this compound inclusion complexes are crucial for their application in drug delivery. The following sections provide detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Inclusion Complex Characterization

NMR spectroscopy is a powerful tool for confirming the formation of an inclusion complex and elucidating the geometry of the host-guest interaction in solution. Chemical shift changes of both the host and guest protons upon complexation provide direct evidence of inclusion.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[15]

-

Prepare a stock solution of the guest molecule in the same deuterated solvent.[15]

-

Prepare a series of NMR samples with a constant concentration of the guest molecule and varying concentrations of this compound. A 1:1 molar ratio is often a good starting point.[15]

-

Also prepare NMR samples of the free this compound and the free guest molecule at the same concentrations for comparison.[15]

-

-

¹H NMR Spectra Acquisition:

-

Acquire ¹H NMR spectra for all samples at a constant temperature.[15]

-

Observe the chemical shifts of the protons of both this compound (particularly the inner cavity protons H-3 and H-5) and the guest molecule.[16]

-

Significant changes in the chemical shifts of the guest protons and the inner protons of the this compound upon mixing are indicative of inclusion complex formation.[16]

-

-

2D NMR (ROESY) for Structural Elucidation:

-

To determine the geometry of the inclusion complex, perform a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment on a sample containing the complex.

-

The presence of cross-peaks between the protons of the guest molecule and the inner cavity protons (H-3 and H-5) of this compound provides direct evidence of their spatial proximity and helps to determine which part of the guest molecule is inserted into the cavity.[17]

-

Differential Scanning Calorimetry (DSC) for Solid-State Characterization

DSC is used to study the thermal properties of the inclusion complex in the solid state. The disappearance or shifting of the melting point of the guest molecule upon complexation is a strong indication of inclusion.[18]

Methodology:

-

Sample Preparation:

-

DSC Analysis:

-

Place the sample and reference pans in the DSC instrument.

-

Heat the samples at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 300 °C) under a nitrogen atmosphere.[5]

-

Record the heat flow as a function of temperature.

-

-

Data Interpretation:

-

The thermogram of the pure guest molecule will show a sharp endothermic peak at its melting point.

-

The thermogram of the physical mixture will typically show the melting peak of the guest molecule, although it might be slightly shifted or broadened.[18]

-

In the thermogram of the inclusion complex, the melting peak of the guest molecule should be absent or significantly shifted to a different temperature, indicating that the guest is no longer in its crystalline state and is encapsulated within the this compound cavity.[18][19]

-

X-ray Diffraction (XRD) for Solid-State Structural Analysis

XRD is a powerful technique to investigate the crystalline structure of the inclusion complex. The formation of a new crystalline phase with a diffraction pattern different from the starting materials confirms complexation.

Methodology:

-

Sample Preparation:

-

Prepare finely powdered samples of the guest molecule, this compound, a physical mixture, and the inclusion complex.

-

-

XRD Data Acquisition:

-

Mount the sample on the XRD instrument.

-

Record the diffraction pattern over a specific 2θ range (e.g., 5° to 50°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

-

-

Data Analysis:

-

The diffraction pattern of the crystalline guest molecule will show a series of sharp, characteristic peaks.

-

The pattern of the physical mixture will be a superposition of the patterns of the individual components.

-

The diffraction pattern of the inclusion complex will be distinctly different from that of the physical mixture and the individual components, often showing new peaks or a more amorphous pattern, indicating the formation of a new solid phase.[20]

-

Key Processes and Workflows Visualized

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to this compound.

Logical Diagram of Inclusion Complex Formation

This diagram illustrates the fundamental principle of a guest molecule being encapsulated within the this compound cavity.

Caption: Dynamic equilibrium of this compound inclusion complex formation.

Experimental Workflow for Inclusion Complex Characterization

This diagram outlines the typical experimental steps for preparing and characterizing a this compound inclusion complex.

Caption: Workflow for the preparation and characterization of inclusion complexes.

Mechanism of Drug Delivery Enhancement

This diagram illustrates how this compound can enhance the delivery of a poorly soluble drug.

Caption: Mechanism of drug delivery enhancement by this compound.

Conclusion

This compound remains a cornerstone in pharmaceutical formulation and drug delivery due to its remarkable ability to form inclusion complexes. Its well-defined structure and predictable physicochemical properties, combined with a strong safety profile, have led to its inclusion in numerous approved drug products.[2] A thorough understanding of its characteristics and the application of appropriate analytical techniques for the characterization of its inclusion complexes are essential for the successful development of novel and effective drug delivery systems. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and scientists in this field, facilitating further innovation and application of this versatile excipient.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclodextrin - Wikipedia [en.wikipedia.org]

- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Large scale affinity calculations of cyclodextrin host-guest complexes: Understanding the role of reorganization in the molecular recognition process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. forskning.ruc.dk [forskning.ruc.dk]

- 9. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Encapsulation Mechanism of Oxyresveratrol by β-Cyclodextrin and Hydroxypropyl-β-Cyclodextrin and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. icmpp.ro [icmpp.ro]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Crystal structure determination of the β-cyclodextrin-p-aminobenzoic acid inclusion complex from powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Beta-Cyclodextrin Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanisms of action of beta-cyclodextrin (B164692) (β-CD), a versatile cyclic oligosaccharide widely employed in pharmaceutical formulations. The document details the fundamental principles of inclusion complex formation, summarizes key quantitative data, outlines essential experimental protocols for characterization, and illustrates the primary mechanisms through detailed diagrams.

The Core Mechanism: Inclusion Complex Formation

This compound is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units.[1][2] This arrangement forms a toroidal, or tapered cylinder, structure.[1] The molecule's defining feature is its dual polarity: the exterior surface is hydrophilic due to the presence of primary and secondary hydroxyl groups, while the central cavity is lipophilic (hydrophobic).[1][3][4] This unique architecture is the basis for its primary mechanism of action: the formation of non-covalent "host-guest" inclusion complexes with a wide variety of molecules.[3][4][5]

A guest molecule, typically a poorly water-soluble drug, that is sterically compatible with the cavity dimensions can be encapsulated.[5] The primary driving forces for this encapsulation process include:

-

Hydrophobic Interactions: The displacement of high-energy water molecules from the hydrophobic cavity into the bulk solvent, which is an entropically favorable process.

-

Van der Waals Forces: Weak, non-specific attractions between the guest molecule and the atoms lining the cyclodextrin (B1172386) cavity.[3]

-

Hydrogen Bonding: Although less common as the primary driver, hydrogen bonds can contribute to the stability of the complex.[6]

This dynamic equilibrium process effectively shields the hydrophobic guest molecule from the aqueous environment, leading to a supramolecular complex with significantly altered physicochemical properties.[7]

Pharmaceutical Consequences and Applications

The formation of inclusion complexes is not merely a molecular curiosity; it is a powerful tool used to overcome significant challenges in drug formulation and delivery.[8]

-

Enhanced Aqueous Solubility : This is the most prominent application. By encapsulating a hydrophobic drug, the hydrophilic exterior of the cyclodextrin molecule dominates, leading to a substantial increase in the apparent water solubility of the drug.[3][7][8] More than 40% of new chemical entities are poorly water-soluble, making this a critical application.[9]

-

Improved Bioavailability : Drug absorption is often limited by poor solubility and slow dissolution rates. By increasing these two parameters, β-CD complexes can significantly enhance the oral bioavailability of many drugs.[3][8][10]

-

Enhanced Stability : The cyclodextrin cavity provides a molecular shield, protecting the encapsulated drug from degradation triggers such as light, heat, hydrolysis, and oxidation.[8][11][12] This can extend the shelf-life and maintain the potency of sensitive active pharmaceutical ingredients (APIs).[12]

-

Controlled and Sustained Release : While native β-CD is used for immediate release, chemically modified derivatives can be employed to modulate the drug release profile. Hydrophobic derivatives can retard the dissolution of water-soluble drugs, enabling sustained release formulations.[1][13]

-

Taste and Odor Masking : Unpleasant tastes or smells of certain drugs can be effectively masked by encapsulation, which improves patient compliance, particularly in oral dosage forms.[12]

-

Reduction of Local Irritation : For certain drugs that cause gastrointestinal or injection site irritation, complexation can reduce the local concentration of the free drug, thereby mitigating these adverse effects.[8][14][15]

A Specialized Mechanism: Cellular Cholesterol Extraction

Beyond its role as a drug carrier, β-CD and its derivatives, particularly methylated-β-CD (MβCD), have a well-documented ability to interact directly with cellular membranes and extract cholesterol.[16][17] This mechanism is distinct from simple drug encapsulation and is an active area of therapeutic research, notably for conditions like Niemann-Pick Type C (NPC) disease, a lysosomal storage disorder characterized by cholesterol accumulation.[18][19]

The proposed mechanism involves the following steps:

-

Membrane Interaction : Cyclodextrin molecules, often acting as dimers, approach and bind to the surface of the plasma membrane.[16]

-

Cholesterol Sequestration : The hydrophobic β-CD cavity has a high affinity for cholesterol embedded within the lipid bilayer.[18] It acts as a sink, directly accepting cholesterol molecules from the membrane.[16]

-

Complex Formation and Diffusion : A soluble cholesterol-cyclodextrin complex is formed, which then diffuses away from the membrane into the aqueous environment.[16]

This process effectively depletes cholesterol from the cell membrane, which can modulate the function of membrane proteins and influence cellular signaling pathways.[20] In the context of NPC disease, β-CD is thought to bypass the defective NPC1 protein, capturing the trapped lysosomal cholesterol and facilitating its transport out of the lysosome.[18][19]

Quantitative Data Summary

The interactions and properties of this compound are quantifiable, providing essential data for formulation development.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Number of Glucopyranose Units | 7 | [1][2] |

| Molar Mass | 1135 g/mol | [1] |

| Internal Cavity Diameter | 6.0 - 6.5 Å | [2] |

| Aqueous Solubility (25 °C) | 18.5 g/L (1.85 g/100 mL) |[1][21] |

Table 2: Examples of Drug:β-CD Inclusion Complex Stability Constants (Kb or Ks)

| Guest Drug | β-CD Derivative | Stoichiometry | Stability Constant (M-1) | Reference(s) |

|---|---|---|---|---|

| Piroxicam | Native β-CD | 1:1 | 184 | [3] |

| Pipemidic Acid | Native β-CD | 1:1 | 250.8 | [22] |

| Hyperoside | 2-Hydroxypropyl-β-CD | 1:1 | 2397 (at 298 K) | [23] |

| Imatinib | Native β-CD | 1:1 | - |[7] |

Note: Stability constants can vary based on experimental conditions (pH, temperature, buffer).

Table 3: Examples of Solubility Enhancement with Cyclodextrins

| Drug | β-CD Derivative | Fold Increase in Solubility | Reference(s) |

|---|---|---|---|

| Itraconazole | Hydroxypropyl-β-CD (HP-β-CD) | 27-fold | [24] |

| Camptothecin | Randomly Methylated-β-CD | 170-fold (at 25% w/v CD) | [7] |

| Rosuvastatin | β-CD Hydrogel Microparticles | 10.66-fold (at pH 6.8) | [25] |

| Imatinib | Native β-CD | 10-fold |[7] |

Key Experimental Protocols for Characterization

Confirming the formation and characterizing the properties of β-CD inclusion complexes require a suite of analytical techniques.

Phase Solubility Studies (Higuchi and Connors Method)

This is a fundamental technique to determine the stoichiometry and apparent stability constant (Ks) of a complex.

-

Protocol:

-

Prepare a series of aqueous solutions with increasing concentrations of β-CD (e.g., 0 to 15 mM).

-

Add an excess amount of the guest drug to each solution in separate vials. The amount should be sufficient to ensure saturation.

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-72 hours).

-

After equilibration, centrifuge or filter the suspensions (using a non-adsorbing filter, e.g., 0.45 µm PTFE) to remove the undissolved drug.

-

Analyze the concentration of the dissolved drug in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Plot the total drug concentration (y-axis) against the β-CD concentration (x-axis). The shape of the resulting phase solubility diagram reveals the stoichiometry (e.g., a linear AL plot indicates a 1:1 complex), and the stability constant can be calculated from the slope and intercept.[22][26]

-

Differential Scanning Calorimetry (DSC)

DSC is used to confirm complex formation in the solid state by detecting changes in thermal transitions.

-

Protocol:

-

Prepare four samples: (i) the pure guest drug, (ii) pure β-CD, (iii) a physical mixture of the drug and β-CD in the desired molar ratio, and (iv) the prepared inclusion complex.

-

Accurately weigh 3-5 mg of each sample into an aluminum DSC pan and seal it. An empty sealed pan is used as a reference.

-

Heat the samples under a nitrogen purge at a controlled rate (e.g., 10 °C/min) over a defined temperature range that includes the melting point of the drug.

-

Record the heat flow to obtain a thermogram for each sample.

-

Interpretation: The thermogram of the pure drug will show a sharp endothermic peak at its melting point. In the inclusion complex sample, the disappearance or significant reduction and broadening of this peak indicates that the drug is no longer present in its crystalline form and has been encapsulated within the β-CD cavity.[27][28]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR detects interactions between the host and guest by observing changes in the vibrational frequencies of their functional groups.

-

Protocol:

-

Prepare samples of the pure drug, pure β-CD, their physical mixture, and the inclusion complex.

-

For solid samples, mix a small amount of the sample with dry potassium bromide (KBr) powder and compress it into a thin, transparent pellet.

-

Acquire the infrared spectrum for each sample over a standard range (e.g., 4000 to 400 cm-1).

-

Interpretation: Compare the spectrum of the inclusion complex with those of the individual components and the physical mixture. The formation of an inclusion complex is confirmed by shifts in the position, changes in the intensity, or disappearance of characteristic absorption bands of the guest molecule, indicating a change in its chemical environment upon encapsulation.[27][29]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive evidence of inclusion complex formation in solution and can elucidate the geometry of the complex.

-

Protocol:

-

Dissolve the pure guest, pure β-CD, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O).

-

Acquire one-dimensional (¹H NMR) and potentially two-dimensional (e.g., ROESY) spectra for each sample.

-

Interpretation: The protons located on the inner surface of the β-CD cavity (H-3 and H-5) are shielded by the guest molecule upon inclusion. This results in a characteristic upfield shift in their resonance signals. Conversely, protons on the guest molecule that are inserted into the cavity will also experience a change in their chemical shift. 2D ROESY experiments can show through-space correlations between the guest protons and the inner β-CD protons, providing conclusive proof of encapsulation.[4][6]

-

References

- 1. β-Cyclodextrin - Wikipedia [en.wikipedia.org]

- 2. Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onlinepharmacytech.info [onlinepharmacytech.info]

- 5. This compound As An Excipient In Drug Formulation | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 6. mdpi.com [mdpi.com]

- 7. touroscholar.touro.edu [touroscholar.touro.edu]

- 8. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. Avens Publishing Group - Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery [avensonline.org]

- 15. avensonline.org [avensonline.org]

- 16. Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction | PLOS Computational Biology [journals.plos.org]

- 17. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

- 21. Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications | MDPI [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of β-cyclodextrin-based hydrogel microparticles for solubility enhancement of rosuvastatin: an in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. oatext.com [oatext.com]

- 29. Preparation and Characterization of Inclusion Complexes of β-Cyclodextrin and Phenolics from Wheat Bran by Combination of Experimental and Computational Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Production of Beta-Cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and production of beta-cyclodextrin (B164692) (β-CD), a cyclic oligosaccharide of significant interest in the pharmaceutical and other industries due to its unique molecular encapsulation capabilities. The guide delves into the predominant enzymatic synthesis route utilizing cyclodextrin (B1172386) glycosyltransferase (CGTase), covering the entire production workflow from substrate preparation to final purification. Additionally, it explores chemical synthesis strategies, offering insights into the modification of existing cyclodextrin structures. Detailed experimental protocols for key synthesis and analytical procedures are provided, alongside quantitative data on reaction yields and optimal conditions. Visualizations of the enzymatic pathway, a typical production workflow, and the structural components of this compound are included to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units, forming a toroidal or cone-like structure. This unique conformation results in a hydrophobic inner cavity and a hydrophilic outer surface, enabling it to form inclusion complexes with a wide variety of guest molecules. This property has led to its extensive application in drug delivery to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs. This guide offers a detailed exploration of the primary methods for its synthesis and production.

Enzymatic Synthesis of this compound

The industrial production of this compound is predominantly achieved through the enzymatic conversion of starch. The key enzyme in this process is Cyclodextrin Glycosyltransferase (CGTase, EC 2.4.1.19), which is produced by various microorganisms, most notably species of Bacillus.

The Role of Cyclodextrin Glycosyltransferase (CGTase)

CGTase catalyzes the intramolecular transglycosylation (cyclization) of starch and related α-1,4-glucans. The enzyme cleaves a portion of the starch chain and joins the ends to form a cyclic oligosaccharide.[1] CGTases can produce a mixture of alpha-, beta-, and gamma-cyclodextrins, with the ratio of the products being dependent on the microbial source of the enzyme and the reaction conditions.[2]

The catalytic mechanism of CGTase involves three main reactions:

-

Cyclization: The primary reaction for cyclodextrin formation.

-

Coupling: The opening of a cyclodextrin ring and its transfer to a linear oligosaccharide.

-

Disproportionation: The transfer of a part of a linear oligosaccharide to another.

Production Workflow

The enzymatic production of this compound typically involves the following stages:

-

Substrate Preparation (Liquefaction): A starch slurry is first gelatinized by heat treatment to disrupt the granular structure. This is followed by liquefaction using α-amylase to reduce the viscosity of the starch solution.[1]

-

Enzymatic Conversion (Cyclization): The liquefied starch is then treated with CGTase under optimized conditions of pH, temperature, and enzyme concentration to produce a mixture of cyclodextrins.

-

Enzyme Inactivation and Product Precipitation: After the desired level of conversion is achieved, the enzyme is inactivated by heating. Due to its lower water solubility compared to alpha- and gamma-cyclodextrins, this compound can be selectively precipitated and crystallized from the reaction mixture, often with the aid of a complexing agent.[2]

-

Purification: The crude this compound crystals are then purified through recrystallization to remove impurities such as unreacted starch, linear dextrins, and other cyclodextrins.

Diagram of the Enzymatic Synthesis of this compound

Caption: Enzymatic synthesis pathway of this compound from starch.

Optimization of Reaction Conditions

The yield of this compound is highly dependent on various reaction parameters. Optimization of these conditions is crucial for an efficient industrial process.

| Parameter | Optimized Range | Rationale |

| pH | 6.0 - 8.0 | Optimal activity and stability of most CGTases.[3] |

| Temperature | 45 - 65 °C | Balances enzyme activity and stability. Higher temperatures can lead to enzyme denaturation. |

| Substrate Concentration | 10 - 20% (w/v) | Higher concentrations can increase product yield but may also lead to substrate inhibition and high viscosity. |

| Enzyme Concentration | Varies with enzyme source and activity | Sufficient enzyme is needed for efficient conversion within a reasonable timeframe. |

| Complexing Agents | e.g., Toluene, Ethanol | Can be added to selectively precipitate β-CD, driving the equilibrium towards its formation. |

Chemical Synthesis of this compound

While enzymatic synthesis is the preferred method for industrial production, chemical synthesis approaches are valuable for creating modified cyclodextrins and for research purposes. The de novo chemical synthesis of this compound is a complex, multi-step process involving the use of protecting groups and stereoselective glycosylation reactions.

A more common chemical approach involves the modification of pre-existing this compound to create derivatives with enhanced properties, such as increased solubility.

General Strategy for Chemical Modification

The chemical modification of this compound typically involves the following steps:

-

Protection: Selective protection of certain hydroxyl groups on the glucose units to control the regioselectivity of the subsequent reactions.

-

Functionalization: Introduction of the desired functional groups onto the unprotected hydroxyls.

-

Deprotection: Removal of the protecting groups to yield the final modified cyclodextrin.

Common modifications include hydroxypropylation, methylation, and sulfobutylation, which significantly improve the aqueous solubility of this compound.

Logical Relationship of this compound's Structural Components

References

A Technical Guide to the Solubility of Beta-Cyclodextrin in Various Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of beta-cyclodextrin (B164692) (β-CD) is critical for its effective application as an excipient to enhance the solubility and stability of active pharmaceutical ingredients. This technical guide provides an in-depth overview of β-CD solubility in water, organic solvents, and co-solvent systems, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Overview of this compound Solubility

This compound is a cyclic oligosaccharide consisting of seven α-1,4-linked glucopyranose units. Its structure forms a truncated cone with a hydrophilic exterior and a lipophilic interior cavity. This unique structure allows β-CD to form inclusion complexes with a variety of guest molecules, thereby altering their physicochemical properties, most notably their solubility. However, the solubility of β-CD itself is limited, particularly in water, due to strong intermolecular hydrogen bonding in its crystal lattice.[1][2]

Solubility of this compound in Aqueous Systems

The aqueous solubility of β-CD is relatively low but increases with temperature. This property is crucial for many of its applications in pharmaceutical formulations.

Table 1: Aqueous Solubility of this compound at Different Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Molar Concentration (mM) |

| 25 | 1.8[3] | ~16.3[4] |

| 30 | 2.25 - 2.30[5] | 19.8[5] |

| 45 | 4.5[3] | |

| 60 | 9.1[3] |

Note: Solubility values can vary slightly depending on the experimental conditions and the hydration state of the β-CD used.[6]

Solubility in Organic and Co-Solvent Systems

The solubility of β-CD can be significantly altered in the presence of organic solvents and co-solvent systems. These systems are often employed in the synthesis and formulation of β-CD inclusion complexes.

Dipolar Aprotic Solvents

This compound exhibits good solubility in dipolar aprotic solvents.[6]

Table 2: Solubility of this compound in Select Organic Solvents

| Solvent | Solubility Description | Notes |

| Dimethyl Sulfoxide (DMSO) | Very well soluble[6] | An anomalous solubility curve is observed in DMSO/water mixtures. At low water content, a less soluble DMSO/β-CD complex can form, decreasing solubility.[6] |

| Dimethylformamide (DMF) | Very well soluble[6] | |

| Dimethyl Acetamide | Very well soluble[6] | |

| N-methyl pyrrolidone | Very well soluble[6] |

Co-Solvent Systems

The addition of a co-solvent, such as ethanol, to an aqueous solution can have a complex and non-linear effect on the solubility of β-CD.[5] Ethanol can compete with guest molecules for the β-CD cavity and can also influence the self-association of β-CD molecules.[4] In some cases, the presence of a co-solvent can lead to a decrease in the stability of inclusion complexes.[4][7]

The solubility of β-CD in methanol/water and acetonitrile/water mixtures has been shown to be temperature-dependent. For instance, at elevated temperatures, β-cyclodextrin is almost three times more soluble in acetonitrile/water than in a methanol/water mixture.[5]

Solubility of Modified Beta-Cyclodextrins

To overcome the limited aqueous solubility of native β-CD, various derivatives have been synthesized. These modified cyclodextrins often exhibit significantly enhanced solubility.

Table 3: Solubility of Common this compound Derivatives

| Derivative | Abbreviation | Aqueous Solubility (at room temperature) | Notes |

| 2-Hydroxypropyl-β-cyclodextrin | HP-β-CD | > 50 g/100 mL[8] | Widely used to improve the aqueous solubility of various compounds.[8] |

| Sulfobutylether-β-cyclodextrin | SBE-β-CD | High | A highly water-soluble derivative. |

| Randomly Methylated-β-cyclodextrin | RAMEB | Practically freely soluble in water[6] | |

| 2,6-di-O-methylated-β-cyclodextrin | DIMEB | Considerably lower aqueous solubility in boiling water compared to RAMEB.[6] |

HP-β-CD is also soluble in organic solvents like ethanol, DMSO, and dimethyl formamide, with a solubility of approximately 30 mg/mL.[8]

Experimental Protocol: Phase Solubility Studies

The most common method for determining the effect of cyclodextrins on the solubility of a guest molecule is the phase solubility method established by Higuchi and Connors.[9][10] This method allows for the determination of the stoichiometry and the apparent stability constant (Kc) of the inclusion complex.

Materials

-

Guest molecule (drug)

-

This compound (or its derivative)

-

Solvent (e.g., distilled water, buffer solution)

-

Conical flasks or vials with stoppers

-

Shaker (e.g., rotary flask shaker)

-

Filtration system (e.g., 0.45 µm nylon filter)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of β-CD. The concentration range will depend on the solubility of the specific β-CD being used.

-

Addition of Excess Guest: Add an excess amount of the guest molecule to each flask containing the β-CD solutions. This ensures that a saturated solution is formed.

-

Equilibration: Seal the flasks and shake them at a constant temperature until equilibrium is reached. This can take from 24 to 72 hours or longer.[9] It is crucial to continue shaking until consecutive measurements of the guest concentration are the same.

-

Sample Withdrawal and Filtration: After reaching equilibrium, withdraw an aliquot from each flask. Immediately filter the sample to remove the undissolved guest molecule.

-

Quantification: Dilute the filtered samples appropriately and determine the concentration of the dissolved guest molecule using a suitable analytical method. A blank containing the same concentration of β-CD in the solvent should be used to nullify any interference from the cyclodextrin.

-

Data Analysis: Plot the concentration of the dissolved guest molecule (y-axis) against the concentration of β-CD (x-axis). The resulting phase solubility diagram provides information about the complex.

-

A-type diagrams show a linear increase in guest solubility with increasing β-CD concentration (AL-type) or a positive deviation from linearity (AP-type).[2]

-

B-type diagrams indicate the formation of insoluble complexes.

-

-

Calculation of Stability Constant (Kc): For a 1:1 complex exhibiting an AL-type diagram, the apparent stability constant (Kc) can be calculated using the following equation:[11]

Kc = Slope / (S₀ * (1 - Slope))

Where S₀ is the intrinsic solubility of the guest molecule in the absence of β-CD (the y-intercept of the phase solubility diagram).

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow of a typical phase solubility study.

Caption: Workflow for a Phase Solubility Study.

References

- 1. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. cyclodextrinnews.com [cyclodextrinnews.com]

- 7. [PDF] Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | Semantic Scholar [semanticscholar.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Biocompatibility and Toxicological Profile of Beta-Cyclodextrin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-cyclodextrin (B164692) (β-CD), a cyclic oligosaccharide, is a widely utilized excipient in the pharmaceutical, food, and cosmetic industries due to its ability to form inclusion complexes with a variety of molecules, thereby enhancing their solubility, stability, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the toxicology and biocompatibility of β-CD and its derivatives. It consolidates quantitative toxicological data, details key experimental methodologies for its assessment, and visualizes the primary signaling pathways implicated in its cytotoxic effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective application of this compound technologies.

Toxicological Profile

The toxicological profile of this compound is largely dependent on the route of administration, the specific derivative, and the dosage. While generally considered to have low toxicity, particularly upon oral administration, concerns such as nephrotoxicity have been noted with parenteral routes.[3][4]

In Vitro Cytotoxicity

The primary mechanism of β-CD-induced cytotoxicity in vitro is the extraction of cholesterol and other lipids from cell membranes.[5][6][7] This disruption of the cell membrane can lead to increased permeability, loss of integrity, and ultimately, cell death. Methylated derivatives of β-CD have been shown to exhibit the highest cytotoxicity, a characteristic directly correlated with their capacity to solubilize cholesterol.[5][6]

Table 1: In Vitro Cytotoxicity of this compound and its Derivatives

| Cell Line | β-CD Derivative | Concentration | Exposure Time | Observed Effect | Reference |

| Caco-2 | Methylated-β-CDs | - | - | Highest cytotoxicity among derivatives | [5] |

| Caco-2 | Ionic β-CD derivatives | - | - | Less toxic than methylated derivatives | [5] |

| Caco-2 | Quaternary-ammonium-β-CD soluble polymer (QAPS) | 5 µM | 60 min | Recognized as nontoxic | [8] |

| Caco-2 | Quaternary-ammonium-β-CD soluble polymer (QAPS) | 10 µM | 30 and 60 min | Slight decrease in cell viability | [8] |

| PC12 | Quaternary-ammonium-β-CD soluble polymer (QAPS) | 5 µM | 60 min | Cell viability of about 80% | [8] |

| PC-12 | hepta-(N-acetyl-LGL)-β-CD | 800 μg/ml | 24 h | Most toxic effects observed | [9] |

| Mouse Retinal Explants | Randomly methylated β-cyclodextrin (RMβCD) | 100 mM | - | More toxic compared to HPβCD | [10] |

| Mouse Retinal Explants | 2-hydroxypropyl-βCD (HPβCD) | 10 mM | - | Safely tolerated | [10] |

Genotoxicity

Genotoxicity studies are crucial for assessing the potential of a substance to damage genetic material. The available data suggests that this compound and its derivatives, such as HP-β-CD, do not exhibit genotoxic effects in standard assays.

Table 2: Genotoxicity Studies of this compound Derivatives

| Assay | β-CD Derivative | Concentration/Dose | Result | Reference |

| Ames test | HP-β-CD | Up to 1000 μ g/plate | No evidence of genotoxicity | [11] |

| In vivo micronucleus test | HP-β-CD | Up to 5000 mg/kg/day | No evidence of genotoxicity | [11] |

| Unscheduled DNA synthesis (UDS) assay | HP-β-CD | - | Negative | [11] |

| Mouse lymphoma test | HP-β-CD | - | Negative | [11] |

| Human lymphocyte test | HP-β-CD | - | Negative | [11] |

| Alkaline Comet Assay & CBMN-cyt Assay | Dimenhydrinate-β-CD inclusion complex | 36.36–109.09 ng/mL | No cytotoxic or genotoxic effects | [12] |

Hemocompatibility

The hemolytic potential of beta-cyclodextrins is a critical consideration for parenteral formulations. Direct contact with red blood cells can lead to hemolysis due to cholesterol extraction from the erythrocyte membrane. However, this effect is concentration-dependent, and derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are designed to minimize this toxicity.[13]

Table 3: Hemolytic Activity of this compound Derivatives

| β-CD Derivative | Observation | Reference |

| Methylated-β-CDs | Higher hemolytic activity correlated with cholesterol complexation | [5] |

| Second generation β-CD derivatives (ionic and methyl substituents) | Less cytotoxicity on human erythrocytes than parent compounds | [5] |

| β-CD | Can protect from compound-induced hemolysis in vitro (e.g., with flufenamic acid in human RBCs) | [13] |

In Vivo Toxicology

Animal studies have provided valuable data on the systemic toxicity of this compound. Oral administration is generally well-tolerated, with the most common finding being loose or soft feces at high doses.[13][14] Parenteral administration, however, can lead to renal toxicity.[3][13]

Table 4: In Vivo Toxicity of this compound and its Derivatives

| Species | β-CD Derivative | Route of Administration | LD50 / NOAEL | Key Findings | Reference |

| Rat | β-cyclodextrin | Intravenous | - | Decreased elimination rate at 200 mg/kg, suggesting nephrotoxicity. | [15][16] |

| Rat | HP-β-CD | Oral (1 year) | NOEL: 500 mg/kg/day | Good tolerance, limited toxicity. | [17] |

| Dog | HP-β-CD | Oral (1 year) | NOEL: 1000 mg/kg/day | Good tolerance, limited toxicity. | [17] |

| Rat | SBE-β-CD | Oral (3 months) | NOAEL: 3600 mg/kg/day | - | [17] |

| Dog | SBE-β-CD | Oral (3 months) | NOAEL: 3600 mg/kg/day | - | [17] |

| Rat | HP-β-CD | Intravenous | - | Reversible histopathological changes in lungs, liver, and kidneys. | [11][18] |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by poor absorption after oral administration.[15] When administered intravenously, it distributes rapidly into the extracellular fluids and is primarily eliminated unchanged through glomerular filtration.[15][16]

Table 5: Pharmacokinetic Parameters of this compound

| Parameter | Value/Observation | Route of Administration | Species | Reference |

| Absorption | Insignificant amounts of intact β-CD absorbed from the gastrointestinal tract. | Oral | Rat | [15][16] |

| Distribution | Rapid distribution over extracellular fluids, similar to inulin. | Intravenous | Rat | [15][16] |

| Metabolism | Mostly metabolized by colonic flora. | Oral | Rat | [19] |

| Excretion | ~90% of unchanged β-CD and G-β-CD recovered in urine within 10 hours. | Intravenous | Rat | [20] |

| Excretion | 0.6% of β-CD and 0.3% of G-β-CD excreted in urine. | Oral | Rat | [20] |

Regulatory Status

This compound and several of its derivatives have been evaluated by regulatory agencies for their use in food and pharmaceutical products.

-

FDA (U.S. Food and Drug Administration): Alpha-, beta-, and gamma-cyclodextrins are on the "Generally Recognized As Safe" (GRAS) list for use as food additives.[1][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are listed as inactive pharmaceutical ingredients.

-

EMA (European Medicines Agency): this compound is approved as a food additive (E459) with an acceptable daily intake (ADI) of 5 mg/kg/day. A monograph for HP-β-CD is available in the European Pharmacopoeia.

Experimental Protocols

Standardized assays are essential for the consistent and reliable evaluation of the biocompatibility and toxicology of this compound. Detailed methodologies for key in vitro assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL/well and incubate to allow for cell attachment.[4]

-

Treatment: Expose the cells to various concentrations of the this compound derivative for a defined period (e.g., 30 and 60 minutes).[8]

-

MTT Addition: Add 1 mg/mL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Formazan (B1609692) Solubilization: Remove the MTT solution, rinse the cells with PBS, and add an organic solvent (e.g., isopropanol) to dissolve the insoluble formazan crystals.[4]

-

Absorbance Measurement: Measure the absorbance of the solution at 578 nm using a microplate reader.[4] Cell viability is expressed as a percentage of the untreated control.

Alkaline Comet Assay for Genotoxicity

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage at the level of individual cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of the cells to be tested.

-

Slide Preparation: Mix the cell suspension with low melting point agarose (B213101) and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a high pH lysis solution to remove cell membranes and proteins, leaving the nucleoid.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate further, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software to measure parameters like tail length and tail intensity.

Hemolysis Assay (ASTM F756)

This practice provides a standardized protocol for assessing the hemolytic properties of materials.

Methodology (Direct Contact Method):

-

Blood Preparation: Obtain fresh, anticoagulated blood (e.g., rabbit blood with citrate (B86180) anticoagulant).

-

Test Material Preparation: Prepare the this compound solution at the desired concentrations.

-

Incubation: Add the test material to tubes containing diluted blood. Positive (e.g., water) and negative (e.g., saline) controls are run in parallel. Incubate the tubes under static conditions at 37°C for a specified time.

-

Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

-

Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis for the test sample relative to the positive control (representing 100% hemolysis).

Signaling Pathways in this compound Induced Cytotoxicity

The extraction of cholesterol from lipid rafts in the plasma membrane by this compound can trigger a cascade of intracellular signaling events, often culminating in apoptosis.

Cholesterol Depletion and Disruption of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. This compound disrupts these platforms by sequestering cholesterol.

Caption: this compound extracts cholesterol from lipid rafts.

PI3K/Akt/Bad Apoptotic Pathway

Cholesterol depletion has been shown to inhibit the pro-survival PI3K/Akt signaling pathway. This inhibition prevents the phosphorylation and inactivation of the pro-apoptotic protein Bad, leading to the initiation of apoptosis.

Caption: Inhibition of the PI3K/Akt pathway by cholesterol depletion.

Wnt/β-catenin Signaling Pathway

Studies have also implicated the Wnt/β-catenin pathway in the cellular response to cholesterol depletion by methyl-β-cyclodextrin, suggesting a role in modulating cell proliferation.

Caption: Modulation of Wnt/β-catenin signaling by MβCD.

Experimental Workflow for In Vitro Toxicity Assessment

A typical workflow for assessing the in vitro toxicity of a this compound formulation involves a series of assays to determine its effects on cell viability, genetic material, and blood components.

Caption: Workflow for in vitro toxicity assessment of β-CD.

Conclusion

This compound and its derivatives are valuable tools in pharmaceutical development, offering significant advantages in drug formulation. A thorough understanding of their biocompatibility and toxicological profiles is paramount for their safe and effective use. This guide has provided a consolidated overview of the current knowledge, highlighting the importance of considering the specific derivative, route of administration, and dose in any application. The primary cytotoxic mechanism, cholesterol depletion, and its impact on cellular signaling pathways have been detailed. The provided experimental protocols offer a framework for the robust evaluation of novel this compound-based formulations. As research in this field continues, a continued focus on the structure-toxicity relationship will be crucial for the development of even safer and more efficacious cyclodextrin-based technologies.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 3. Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.astm.org [store.astm.org]

- 5. measurlabs.com [measurlabs.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. mdpi.com [mdpi.com]

- 8. The Effect of Methyl-β-cyclodextrin on Apoptosis, Proliferative Activity, and Oxidative Stress in Adipose-Derived Mesenchymal Stromal Cells of Horses Suffering from Metabolic Syndrome (EMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Hydroxypropyl-β-cyclodextrin blocks autophagy flux and triggers caspase-8-mediated apoptotic cascades in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation, characterization, and in vitro cytogenotoxic evaluation of a novel dimenhydrinate-β-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. scribd.com [scribd.com]

- 13. mdpi.com [mdpi.com]

- 14. 2.3. Assessment of Genotoxicity [bio-protocol.org]

- 15. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells - Bu - Translational Cancer Research [tcr.amegroups.org]

- 16. 21stcenturypathology.com [21stcenturypathology.com]

- 17. Involvement of PI3K-Akt-Bad pathway in apoptosis induced by 2,6-di-O-methyl-beta-cyclodextrin, not 2,6-di-O-methyl-alpha-cyclodextrin, through cholesterol depletion from lipid rafts on plasma membranes in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jabsonline.org [jabsonline.org]

- 19. Cyclodextrin Conjugated α-Bisabolol Suppresses FAK Phosphorylation and Induces Apoptosis in Pancreatic Cancer | Anticancer Research [ar.iiarjournals.org]

- 20. researchgate.net [researchgate.net]

The Discovery and In-depth Technical Guide to Beta-Cyclodextrins

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-cyclodextrins (β-CD) are cyclic oligosaccharides that have garnered significant attention across various scientific disciplines, particularly in pharmaceutical sciences and drug development. Their unique structural conformation—a hydrophilic exterior and a hydrophobic interior cavity—allows them to form inclusion complexes with a wide array of guest molecules. This property has been harnessed to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs, making β-cyclodextrins invaluable excipients in modern pharmaceutical formulations. This technical guide provides a comprehensive overview of the history, discovery, physicochemical properties, and experimental protocols related to β-cyclodextrins, tailored for researchers and professionals in the field.

A Journey Through Time: The History and Discovery of Beta-Cyclodextrins

The path to understanding and utilizing beta-cyclodextrins has been a century-long endeavor, marked by key discoveries that gradually unveiled their structure and potential.

The Dawn of Discovery: Villiers and "Cellulosine"

The story begins in 1891 with the French scientist A. Villiers, who was studying the enzymatic degradation of potato starch.[1] He isolated a crystalline substance that was resistant to acid hydrolysis and did not exhibit reducing properties, characteristics he noted were similar to cellulose.[2] Consequently, he named this newly found substance "cellulosine".[1]

Schardinger's Crystalline Dextrins

A few years later, Austrian microbiologist Franz Schardinger laid the foundational work for cyclodextrin (B1172386) chemistry. Between 1903 and 1911, he isolated a microorganism, Bacillus macerans, which reproducibly produced two distinct crystalline substances from a starch medium.[3] He named these "crystalline dextrin (B1630399) A" and "crystalline dextrin B," which are now known as alpha- and beta-cyclodextrin (B164692), respectively.[3][4] For a significant period, these compounds were referred to as "Schardinger sugars".[5]

Unraveling the Cyclic Structure: Freudenberg and Cramer

The period from the 1930s to the 1950s was pivotal in elucidating the true nature of these dextrins. In the 1930s, Karl Freudenberg and his colleagues identified gamma-cyclodextrin (B1674603) and proposed the cyclic oligosaccharide structure of these molecules.[2][3] It wasn't until the mid-1970s that each of the natural cyclodextrins was fully structurally and chemically characterized.[5]

A major breakthrough came in the 1950s with the work of Friedrich Cramer, who described their ability to form inclusion complexes.[4] This discovery of forming stable aqueous complexes with other chemicals was a critical step that opened the door to their vast applications.[5] The first patent related to the application of cyclodextrins in pharmaceutical formulations was issued in 1953 to Freudenberg, Cramer, and Plieninger, marking their transition from academic curiosity to industrial and pharmaceutical relevance.[3][4]

Physicochemical Properties of this compound

This compound is composed of seven α-D-glucopyranose units linked by α-1,4 glycosidic bonds, forming a torus- or cone-shaped molecule.[5] This structure gives rise to its unique physicochemical properties, which are summarized in the tables below.

Molecular and Structural Dimensions

| Property | Value |

| Number of Glucopyranose Units | 7 |

| Molecular Weight | 1135 g/mol |

| External Diameter | 1.54 ± 0.04 nm |

| Cavity Height | 0.79 nm |

| Cavity Diameter | 0.60 – 0.65 nm |

| Cavity Volume | ~262 ų |

Solubility in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 1.85 |

| 30 | 2.25 |

| 45 | 4.5 |

| 60 | 9.1 |

Note: The relatively low aqueous solubility of β-cyclodextrin compared to α- and γ-cyclodextrins is attributed to strong intramolecular hydrogen bonding within its crystal lattice.

Thermodynamic Parameters of Inclusion Complexation

The formation of an inclusion complex is a thermodynamically driven process. The following table provides representative thermodynamic parameters for the 1:1 inclusion complexation of β-cyclodextrin with various guest molecules in aqueous solution.

| Guest Molecule | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| n-Octanoic acid anion | -27 to -28 | -26 | 4.4 |

| trans-4-Pentylcyclohexanecarboxylic acid anion | -25 to -23 | -49 | -81 |

| Gemini Surfactant ((C12N)2Cl2) at 293.15 K | -24.8 | -13.5 | 38.5 |

| Gemini Surfactant ((C14N)2Cl2) at 293.15 K | -28.9 | -12.6 | 55.6 |

Note: Negative ΔG° indicates a spontaneous complexation process. The process can be enthalpy-driven (negative ΔH°) or entropy-driven (positive ΔS°).

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, the preparation of inclusion complexes, and their subsequent characterization.

Synthesis and Purification of this compound

Beta-cyclodextrins are produced industrially through the enzymatic conversion of starch.

Materials:

-

Starch (e.g., from corn or potato)

-

α-amylase

-

Cyclodextrin Glycosyltransferase (CGTase) from Bacillus macerans or other suitable microorganisms

-

Toluene or other suitable complexing agent

-

Hydrochloric acid

-

Sodium hydroxide

-

Activated carbon

-

Diatomaceous earth

Protocol:

-

Starch Slurry Preparation: Prepare a 30-35% (w/w) aqueous slurry of starch.

-

Liquefaction: Adjust the pH of the slurry to the optimal range for α-amylase. Heat the slurry to gelatinize the starch and then treat with α-amylase to partially hydrolyze it, reducing the viscosity. The duration of this step is critical to optimize the final cyclodextrin yield.

-

Enzymatic Conversion: After cooling and adjusting the pH to the optimum for CGTase (typically pH 4.5-8.5), add the CGTase enzyme. The reaction is typically carried out at a controlled temperature (e.g., 55-60°C) for a period ranging from 10 hours to several days.[6]

-

Complexation and Precipitation: Introduce a complexing agent, such as toluene, to the reaction mixture.[7] This selectively forms an insoluble complex with β-cyclodextrin, causing it to precipitate out of the solution. This step significantly increases the yield of β-cyclodextrin.[2]

-

Separation and Washing: The precipitated β-cyclodextrin-toluene complex is separated from the reaction mixture by filtration or centrifugation. The solid complex is then washed to remove impurities.

-

Dissociation of the Complex: The complex is re-suspended in water, and the complexing agent (toluene) is removed by steam distillation.[7]

-

Purification: The resulting aqueous solution of β-cyclodextrin is treated with activated carbon to decolorize it and then filtered through diatomaceous earth.

-

Crystallization and Drying: The purified β-cyclodextrin solution is concentrated and cooled to induce crystallization. The resulting crystals are collected by filtration and dried to obtain the final product.

Preparation of this compound Inclusion Complexes

Several methods can be employed to prepare inclusion complexes. The choice of method depends on the physicochemical properties of the guest molecule.

-

Dissolve an accurately weighed amount of β-cyclodextrin in distilled water with stirring, and gently heat if necessary.

-

Dissolve the guest molecule in a suitable organic solvent (e.g., ethanol, methanol).

-

Slowly add the guest molecule solution to the β-cyclodextrin solution with continuous stirring.

-

Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a constant temperature.

-

Cool the solution (e.g., in a refrigerator or ice bath) to induce the precipitation of the inclusion complex.

-

Collect the precipitate by filtration and wash it with a small amount of cold distilled water or the organic solvent used for the guest molecule.

-

Dry the resulting powder in an oven at a controlled temperature or in a desiccator.

-

Dissolve both β-cyclodextrin and the guest molecule in a suitable solvent, typically distilled water or a water-cosolvent mixture, to obtain a clear solution.

-

Freeze the solution rapidly, for example, by immersing the flask in liquid nitrogen or placing it in a deep freezer (-80°C).

-

Lyophilize the frozen solution under high vacuum using a freeze-dryer until all the solvent has sublimed, yielding a fluffy, porous powder of the inclusion complex.

Characterization of this compound Inclusion Complexes

A combination of analytical techniques is used to confirm the formation and characterize the properties of the inclusion complexes.

-

Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.

-

Add an excess amount of the guest molecule to each solution.

-

Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Filter the suspensions to remove the undissolved guest molecule.

-

Analyze the concentration of the dissolved guest molecule in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Plot the concentration of the dissolved guest molecule against the concentration of β-cyclodextrin. The shape of the resulting phase solubility diagram provides information about the stoichiometry and stability constant of the complex.

-

Prepare KBr pellets of the pure guest molecule, pure β-cyclodextrin, a physical mixture of the two, and the prepared inclusion complex.

-

Record the FT-IR spectra for each sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

-

Compare the spectra. The formation of an inclusion complex is indicated by changes in the characteristic absorption bands of the guest molecule, such as shifts in peak positions, changes in peak intensities, or the disappearance of certain peaks.

-

Accurately weigh small amounts (3-5 mg) of the pure guest, pure β-cyclodextrin, their physical mixture, and the inclusion complex into separate aluminum pans.

-

Heat the samples at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere over a defined temperature range.

-

Record the heat flow as a function of temperature. The disappearance or shifting of the endothermic peak corresponding to the melting point of the guest molecule in the thermogram of the inclusion complex is strong evidence of its formation.

-

Dissolve the pure guest, pure β-cyclodextrin, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Record the ¹H NMR spectra for each sample.

-

Analyze the chemical shifts of the protons. Upon inclusion, the protons of the guest molecule that are located inside the β-cyclodextrin cavity will typically show a significant upfield shift. Similarly, the inner protons (H-3 and H-5) of the β-cyclodextrin will also exhibit chemical shift changes. 2D NMR techniques like ROESY can provide further insights into the geometry of the inclusion complex.

Visualizations of Key Processes

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a this compound inclusion complex.

Caption: A generalized workflow for the production of this compound, formation of an inclusion complex, and subsequent analytical characterization.

Signaling Pathway: this compound and the Hedgehog Pathway